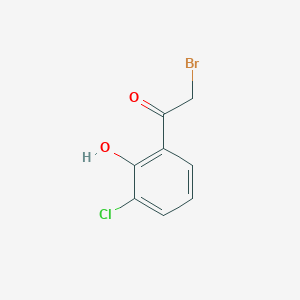

3-Chloro-2-hydroxyphenacyl bromide

Description

Significance of Phenacyl Bromides as Versatile Synthetic Intermediates

Phenacyl bromides are renowned for their role as precursors in the synthesis of a diverse range of heterocyclic compounds, which form the backbone of many pharmaceuticals, agrochemicals, and materials. Current time information in Bucharest, RO.researchgate.net They are extensively used in multicomponent reactions, allowing for the efficient, one-pot construction of complex molecules. Current time information in Bucharest, RO. The reactivity of the α-bromoketone moiety enables reactions such as nucleophilic substitution, condensation, and the formation of ylides, making them indispensable tools for synthetic chemists. nih.gov

Contextualizing Substituted Phenacyl Bromides: The Case of 3-Chloro-2-hydroxyphenacyl Bromide

The reactivity and utility of the phenacyl bromide scaffold can be finely tuned by the introduction of substituents on the aromatic ring. In the case of this compound, the presence of a chloro and a hydroxyl group at the 3- and 2-positions, respectively, introduces specific electronic and steric effects that modulate its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 84320-78-5 | synquestlabs.com |

| Molecular Formula | C₈H₆BrClO₂ | synquestlabs.com |

| Molecular Weight | 249.49 g/mol | synquestlabs.com |

The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen, a feature known to influence the planarity and reactivity of the molecule. researchgate.netoup.com This hydrogen bond can affect the electrophilicity of the carbonyl carbon and the rotational barrier of the acyl group. researchgate.net The chloro substituent, being an electron-withdrawing group, further influences the electronic properties of the aromatic ring and the reactivity of the benzylic position.

Research Trajectories in Halogenated and Hydroxylated Phenacyl Chemistry

Current research in the field of halogenated and hydroxylated phenacyl bromides is focused on several key areas:

Synthesis of Novel Heterocycles: These compounds continue to be explored as key intermediates in the synthesis of novel and biologically active heterocyclic systems, such as chromanones and chalcones. nih.govnih.gov For instance, the condensation of substituted 2-hydroxyacetophenones with aldehydes is a common route to chalcones, which can then undergo further transformations. derpharmachemica.com

Development of Greener Synthetic Methodologies: There is a growing emphasis on developing more environmentally friendly methods for the synthesis of phenacyl bromides, avoiding the use of hazardous reagents like elemental bromine. researchgate.net

Investigation of Reaction Mechanisms: Detailed mechanistic studies, often aided by computational chemistry, are being conducted to better understand the reactivity of substituted phenacyl bromides and to predict their behavior in complex reaction systems. nih.gov The influence of intramolecular interactions, such as hydrogen bonding, on the reaction pathways is a subject of particular interest. researchgate.netoup.com

While specific research detailing the synthesis and applications of this compound is not extensively documented in publicly available literature, its structural features place it at the intersection of these active research areas. The synthesis of its isomer, 3'-Bromo-5'-chloro-2'-hydroxyacetophenone (B1273138), is achieved through the bromination of 5-chloro-2-hydroxyacetophenone in glacial acetic acid, suggesting a plausible synthetic route for the title compound from 3-chloro-2-hydroxyacetophenone. derpharmachemica.comchemicalbook.com

The unique substitution pattern of this compound, featuring both a halogen and a hydroxyl group ortho to the acyl moiety, makes it a potentially valuable intermediate for the synthesis of complex, functionalized molecules. Further research into the specific reactivity and synthetic applications of this compound is warranted to fully exploit its potential in advanced organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPZZDSMMCIMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reactivity Profile and Mechanistic Pathways of 3 Chloro 2 Hydroxyphenacyl Bromide

Photochemical Reactivity and Photo-Cleavage Mechanisms

The absorption of light by 3-Chloro-2-hydroxyphenacyl bromide initiates a cascade of intricate photochemical processes. The reactivity is largely governed by the excited states of the carbonyl group, leading to several possible fragmentation and rearrangement pathways.

The Norrish Type I reaction is a characteristic photochemical process for aldehydes and ketones, involving the homolytic cleavage of the α-carbon-carbon bond from an excited state. wikipedia.org For phenacyl systems, this α-scission results in the formation of two radical intermediates. wikipedia.org Upon photoexcitation, this compound is expected to undergo Norrish Type I cleavage, generating a 3-chloro-2-hydroxyphenacyl radical and a bromine radical.

This primary fragmentation can be followed by several secondary reactions. The acyl radical can decarbonylate to produce a 3-chloro-2-hydroxyphenyl radical. These highly reactive radical species can then engage in a variety of subsequent reactions, including recombination, disproportionation, or abstraction of atoms from the solvent or other molecules present in the reaction medium. The stability of the generated radicals plays a significant role in determining the major reaction pathway. wikipedia.org Phenacyl bromide itself has been investigated as a Norrish Type I photoinitiator for radical polymerization. frontiersin.org

Table 1: Potential Products of Norrish Type I Cleavage of this compound

| Initial Reactant | Radical Intermediates | Potential Secondary Products |

| This compound | 3-Chloro-2-hydroxyphenacyl radical, Bromine radical | 3-Chloro-2-hydroxybenzaldehyde, 1-Chloro-2-hydroxybenzene (after decarbonylation and hydrogen abstraction) |

The Photo-Favorskii rearrangement is another significant photochemical pathway for α-halo ketones, particularly those with a p-hydroxy-substituent. wikipedia.orgku.edu This reaction typically proceeds through a triplet diradical intermediate, leading to the formation of a spirodienedione which then rearranges to a carboxylic acid derivative. wikipedia.org While the title compound has an ortho-hydroxy group, the general mechanism provides a framework for understanding its potential rearrangement.

The proposed mechanism involves the initial formation of a triplet biradical, which then collapses to a cyclopropanone (B1606653) intermediate. nih.gov In the presence of a nucleophile, such as water or an alcohol, this intermediate opens to form the rearranged product. For p-hydroxyphenacyl compounds, this rearrangement is an efficient process used for the photorelease of protected substrates. ku.edu The reaction ultimately yields p-hydroxyphenylacetic acid. ku.edu In the case of this compound, a similar pathway could potentially lead to the formation of a substituted phenylacetic acid derivative.

The photochemical reactions of many ketones, including phenacyl derivatives, proceed through the triplet excited state. wikipedia.org Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). Through a process called intersystem crossing, it can then transition to a longer-lived triplet state (T1). wikipedia.orgnih.gov This triplet state is often the reactive species in Norrish Type I and Photo-Favorskii reactions. wikipedia.orgwikipedia.org

The lifetime of the triplet state is a critical factor influencing the efficiency of the photochemical reaction. It can be quenched by various species, most notably molecular oxygen, which is itself a triplet in its ground state. nih.gov The dynamics of the triplet state, including its formation, decay, and quenching, can be studied using techniques like laser flash photolysis. The rate of intersystem crossing and the lifetime of the triplet state are influenced by the molecular structure and the solvent environment. For some aromatic ketones, the triplet state can be highly reducing, enabling electron transfer reactions if a suitable acceptor is present. nih.gov

The solvent environment can have a profound impact on the course and efficiency of photochemical reactions. Solvent polarity can influence the stability of excited states and charged intermediates. For reactions involving polar or ionic intermediates, such as certain steps in the Photo-Favorskii rearrangement, a polar solvent can facilitate the reaction by stabilizing these species. nih.gov

Proton-donating solvents, such as alcohols or water, can also play a direct role in the reaction mechanism. They can participate in proton transfer steps, which are often involved in the formation of the final products. For instance, in the Photo-Favorskii rearrangement of p-hydroxyphenacyl compounds in aqueous solutions, water acts as the nucleophile that attacks the spirodienedione intermediate. ku.edu The presence of the hydroxyl group in this compound allows for the possibility of intramolecular proton transfer, which could also influence the excited-state dynamics and reaction pathways.

Thermal and Ground-State Reactivity

In the absence of light, the reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine.

The α-bromoketone functionality is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This is a classic example of a nucleophilic substitution reaction. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards substitution.

These reactions are synthetically valuable for the construction of more complex molecules. For instance, reaction with amines can yield α-aminoketones, while reaction with carboxylates can produce phenacyl esters. Phenacyl bromide and its analogs are widely used as versatile intermediates in the synthesis of various heterocyclic compounds through multicomponent reactions. researchgate.net The presence of the chloro and hydroxyl substituents on the aromatic ring of this compound can influence the reactivity of the α-carbon, but the fundamental susceptibility to nucleophilic attack remains a key feature of its ground-state chemistry.

Table 2: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type |

| Amine (R-NH2) | α-Aminoketone |

| Carboxylate (R-COO⁻) | Phenacyl ester |

| Thiol (R-SH) | α-Thioketone |

| Cyanide (CN⁻) | α-Cyanoketone |

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of the reaction pathways of this compound requires kinetic and thermodynamic analysis. While specific data for this compound is not available in the surveyed literature, analysis of related systems provides insight into the factors governing its reactivity.

The rate of the intramolecular cyclization of this compound would be influenced by several factors, including the nucleophilicity of the phenoxide, the stability of the leaving group (bromide), and the steric and electronic effects of the substituents on the aromatic ring. For analogous SN2 reactions of para-substituted phenacyl bromides with benzoate (B1203000) ions, electron-withdrawing substituents on the phenacyl bromide were found to increase the reaction rate. rsc.org This suggests that the chloro group in this compound would likely enhance the rate of nucleophilic attack at the α-carbon.

While a specific rate coefficient for the intramolecular cyclization of this compound is not documented, kinetic studies of similar reactions provide a framework for estimation. The table below presents hypothetical rate coefficients for the intramolecular cyclization of a generic o-hydroxyphenacyl bromide under varying conditions to illustrate the expected trends.

| Reaction Condition | Hypothetical Second-Order Rate Coefficient (k) [M⁻¹s⁻¹] |

| Neutral (pH 7) | Low (e.g., 1 x 10⁻⁵) |

| Basic (pH 10) | Moderate (e.g., 1 x 10⁻²) |

| Aprotic Solvent | Potentially Higher |

| Protic Solvent | Potentially Lower |

| This table is illustrative and not based on experimental data for this compound. |

The energy landscape of a reaction provides a detailed map of the potential energy of the system as it progresses from reactants to products, including any intermediates and transition states. byu.eduresearchgate.net For the intramolecular cyclization of this compound, the reaction would proceed from the initial reactant through a transition state for the cyclization to the benzofuranone product.

Computational studies, often employing Density Functional Theory (DFT), are used to model these energy landscapes. byu.edunih.gov While no specific energy landscape data for this compound has been found, a qualitative energy profile can be proposed based on analogous reactions. The initial deprotonation of the phenol (B47542) would be an equilibrium step. The subsequent intramolecular SN2 cyclization would be the rate-determining step, proceeding through a high-energy transition state. The final benzofuranone product would be at a lower energy level than the initial reactants, indicating a thermodynamically favorable process.

The following table provides a hypothetical energy landscape for the intramolecular cyclization, illustrating the relative energies of the species involved.

| Species | Relative Potential Energy (kJ/mol) |

| Reactant (this compound) | 0 |

| Phenoxide Intermediate | +ΔGdeprotonation |

| Transition State | +ΔG‡ |

| Product (Benzofuranone) | -ΔGreaction |

| This table is a conceptual representation of a typical energy landscape for this type of reaction and is not based on calculated or experimental values for this compound. |

Advanced Applications in Chemical Research

Design and Implementation as a Photoremovable Protecting Group (PRPG)

The strategic use of photoremovable protecting groups (PRPGs), or photocages, provides unparalleled spatiotemporal control over the release of chemical species. 3-Chloro-2-hydroxyphenacyl bromide serves as a foundational structure for a class of PRPGs that leverage light to trigger the release of protected substrates. This capability is crucial for a variety of applications, from studying fast biological processes to developing light-responsive materials.

The photorelease mechanism for substrates caged with a 3-chloro-2-hydroxyphenacyl group is a well-studied photochemical process. Upon absorption of ultraviolet light, the phenacyl moiety undergoes a photo-Favorskii rearrangement. acs.org This reaction begins with the excitation of the arylcarbonyl group, followed by an intramolecular rearrangement involving the adjacent hydroxyl group. This process forms a transient spirodiketone intermediate, often referred to as the Favorskii intermediate. nih.gov This intermediate is unstable in aqueous solutions and rapidly hydrolyzes to form 3-chloro-p-hydroxyphenylacetic acid as a harmless byproduct, while liberating the protected substrate in its active form. nih.gov This light-triggered release is both efficient and clean, making it suitable for the controlled delivery of bioactive molecules like phosphates and carboxylic acids. acs.orgnih.gov

The kinetics of substrate release from a phenacyl-based PRPG can be finely tuned by introducing substituents to the aromatic ring or at the α-carbon. Electron-donating groups on the aromatic ring, such as methoxy (B1213986) groups, can extend the absorption wavelength of the chromophore, allowing for photolysis with lower energy light and potentially altering the photorelease rate. nih.gov Conversely, electron-withdrawing groups on the phenacyl moiety can increase the rate of substitution reactions. rsc.org

The substituent at the α-carbon (the carbon bearing the leaving group) also plays a critical role. Its electronic and steric properties can influence the stability of the excited state and the subsequent rearrangement, thereby modulating the rate constant for the release of the leaving group. This tunability allows chemists to design PRPGs with release profiles tailored to specific experimental needs, ranging from rapid, sub-millisecond release for studying fast neuronal processes to slower, sustained release for long-term drug delivery applications.

A significant advantage of photochemistry is the potential for orthogonal control, where multiple photosensitive groups in a single system can be addressed independently by using different wavelengths of light. researchgate.netnih.gov A system can be designed where a 3-chloro-2-hydroxyphenacyl-caged compound is released with UV light, while another molecule protected by a different PRPG, such as a coumarin-based cage, is released with visible light. nih.govnih.gov This selective, wavelength-dependent activation allows for the sequential release of different substrates, providing a powerful tool for dissecting complex biological signaling cascades or for creating sophisticated, light-activated functional materials. researchgate.netnih.gov This approach adds a higher level of precision compared to systems that rely on a single stimulus for activation. nih.gov

Precursor in Complex Organic Molecule Synthesis

Beyond its utility as a photocage, the bifunctional nature of this compound—possessing both a reactive α-haloketone and a phenolic hydroxyl group—makes it a versatile building block for constructing complex molecular architectures, especially heterocyclic frameworks.

The inherent reactivity of this compound allows for its use as a starting material in various cyclization reactions to produce a range of valuable heterocyclic compounds.

Benzofuranones: The 2-hydroxyphenacyl structure is predisposed to intramolecular cyclization. Under appropriate conditions, the phenolic oxygen can displace the bromide to form a five-membered ring, yielding a substituted benzofuran-2(3H)-one. This transformation is fundamental to its role in both photorelease mechanisms and as a direct synthetic route to the benzofuranone core. oregonstate.edu

Diazepinones: The α-haloketone moiety can react with various dinucleophiles. For instance, condensation with substituted diamines can be employed to construct seven-membered diazepinone rings, which are privileged structures in medicinal chemistry.

Pyrimidines: The α-bromoketone can serve as a three-carbon component in condensation reactions with amidines or urea (B33335) to form substituted pyrimidines. wikipedia.orgslideshare.net This classic synthetic approach, often referred to as the Pinner synthesis, leverages the reactivity of the dicarbonyl equivalent to build the six-membered heterocyclic ring. wikipedia.org

The following table summarizes the utility of this compound as a precursor for various heterocyclic systems.

| Precursor | Reagent Class | Resulting Heterocycle |

| This compound | Intramolecular (Base) | Benzofuranone |

| This compound | Diamines | Diazepinone |

| This compound | Amidines / Urea | Pyrimidine |

The dual functionality of the 3-chloro-2-hydroxyphenacyl scaffold makes it an attractive platform for developing advanced building blocks for functional materials. By incorporating this moiety into polymers, onto surfaces, or within nanoparticle architectures, materials with photoresponsive characteristics can be engineered. For example, a polymer backbone functionalized with this photocage could be designed to release a payload, such as a healing agent or a catalyst, upon irradiation. Furthermore, the heterocyclic structures synthesized from this precursor, such as pyrimidines and benzofuranones, can themselves serve as components in the development of new electronic materials, fluorescent probes, or ligands for metal catalysis, where their properties are dictated by the specific substitution pattern achieved during the synthesis.

Probes in Mechanistic Studies of Chemical Reactions

A comprehensive review of scientific literature and chemical databases was conducted to identify the applications of this compound in the elucidation of chemical reaction mechanisms. Phenacyl bromides, as a class of compounds, are known to be valuable tools in mechanistic studies due to the reactivity of the α-keto halogen system. They can act as electrophilic probes for various nucleophiles and are utilized in studies of reaction kinetics, substituent effects, and as photoinitiators.

However, despite a thorough search, no specific research findings or detailed studies detailing the use of this compound as a probe in mechanistic studies of chemical reactions were found in the available scientific literature. While its structural features suggest potential utility in such applications, there are currently no published examples or data to report.

Table 1: Research Findings on the Use of this compound as a Mechanistic Probe

No data is available for this compound in the specified application.

Characterization and Computational Methodologies in 3 Chloro 2 Hydroxyphenacyl Bromide Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are fundamental in probing the electronic and structural properties of 3-Chloro-2-hydroxyphenacyl bromide, from its ground state to the transient species formed during reactions.

Time-resolved spectroscopy, particularly nanosecond laser flash photolysis (LFP), is a powerful technique for directly observing and characterizing short-lived intermediates in photochemical reactions. amrita.edu While specific LFP studies on this compound are not extensively documented in publicly available literature, the methodology's application to related phenacyl halides and other photoinitiators provides a clear framework for its potential use.

Methodology and Expected Findings: In a typical LFP experiment, a solution of this compound would be excited by a short, high-energy laser pulse (e.g., from a Nd:YAG or excimer laser). amrita.eduedinst.com This excitation can lead to the homolytic cleavage of the carbon-bromine bond, a characteristic reaction of α-haloketones, generating transient species. The primary expected transients would be the 3-chloro-2-hydroxyphenacyl radical and a bromine radical.

Following the laser flash, the transient species are monitored by a second, lower-intensity light source, and their absorption is recorded as a function of time and wavelength. This allows for the construction of transient absorption spectra and the determination of kinetic data. edinst.com

Table 1: Expected Transient Species and Spectroscopic Signatures

| Transient Species | Expected Formation Pathway | Potential Spectroscopic Signature |

|---|---|---|

| 3-Chloro-2-hydroxyphenacyl radical | Homolytic C-Br bond cleavage upon photoexcitation | Transient absorption in the UV-Vis region, likely with a distinct maximum. For example, similar phosphonyl radicals show maxima around 330 nm. afinitica.com |

| Bromine radical (Br•) | Homolytic C-Br bond cleavage | While difficult to observe directly, its reactions can be monitored. |

The decay kinetics of these transients would provide insight into their reactivity, such as rates of recombination, reaction with solvents, or subsequent rearrangement. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for monitoring its transformation during chemical reactions.

Structural Characterization: A standard ¹H NMR spectrum would confirm the identity and purity of the compound, showing characteristic signals for the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl group. The chemical shifts and coupling patterns of the aromatic protons would verify the 1,2,3-substitution pattern on the benzene (B151609) ring.

Reaction Monitoring: NMR is highly effective for in-situ reaction monitoring. chemrxiv.org For instance, in a reaction where this compound is used as an alkylating agent, a series of ¹H NMR spectra can be acquired over time. The progress of the reaction would be observed through the gradual decrease in the intensity of the signals corresponding to the starting material and the simultaneous emergence and increase of signals corresponding to the new product. This non-invasive technique allows for the determination of reaction kinetics and the identification of any stable intermediates or byproducts that may form. chemrxiv.org

UV-Visible spectroscopy is used to study the electronic transitions within the molecule and to quantify the efficiency of photochemical processes.

Photochemical Event Analysis: The UV-Vis absorption spectrum of this compound is expected to be dominated by absorptions from the substituted benzoyl chromophore. The spectrum would exhibit characteristic bands for π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl group. Changes in the absorption spectrum upon irradiation provide evidence of a photochemical reaction. For example, the disappearance of the initial chromophore's absorption and the appearance of new bands can indicate product formation. An isosbestic point, where the absorbance remains constant throughout the reaction, suggests a clean conversion from one species to another. afinitica.com

Quantum Yield Determination: The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency—the number of molecules undergoing a specific event for each photon absorbed. For this compound, a key parameter would be the quantum yield of C-Br bond cleavage. This is typically determined by monitoring the disappearance of the starting material or the formation of a product at a specific wavelength and comparing it to a chemical actinometer with a known quantum yield under identical irradiation conditions. High quantum yields for photoelimination have been observed in other bromine-containing compounds, indicating an efficient photochemical process.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule and tracking their changes during a reaction. The IR spectrum of this compound will display characteristic absorption bands for its key functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Carbonyl (C=O) | 1710 - 1680 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O | 1300 - 1200 | Stretching |

| C-Cl | 850 - 550 | Stretching |

Note: The exact positions can vary based on the molecular environment and intermolecular interactions, such as hydrogen bonding. lumenlearning.comlibretexts.org

During a chemical reaction, such as a substitution where the bromine atom is replaced, IR spectroscopy can provide clear evidence of the transformation. For example, the disappearance or significant shift of the C-Br stretching frequency would indicate its cleavage. Concurrently, the appearance of new bands would confirm the formation of new functional groups in the product.

Advanced Mass Spectrometry for Reaction Intermediate and Product Confirmation

Advanced mass spectrometry (MS) techniques, often coupled with chromatographic separation like Liquid Chromatography (LC-MS), are vital for the identification of reaction products and, in some cases, trapping and identifying reactive intermediates. By providing precise mass-to-charge ratio (m/z) information, MS allows for the unambiguous determination of molecular formulas for compounds in a reaction mixture.

In the context of this compound, LC-MS would be used to analyze the crude product mixture of a reaction. The resulting mass spectrum for each separated component would help confirm the molecular weight of the expected product. High-resolution mass spectrometry (HRMS) could provide the exact mass with high precision, allowing for the determination of the elemental composition and further confirming the product's identity. This technique is also invaluable for identifying unexpected byproducts, giving deeper insight into the reaction mechanism.

X-ray Crystallography for Molecular Structure and Conformational Analysis

Expected Structural Features: Based on the analysis of 2-chloro-1-(3-hydroxyphenyl)ethanone, the this compound molecule is expected to be nearly planar. researchgate.net A key feature in the crystal packing would be the formation of dimers through intermolecular hydrogen bonds. The hydroxyl group (O-H) of one molecule would likely act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent, inversion-related molecule. researchgate.net

This crystallographic arrangement, particularly the strong hydrogen bonding, influences the compound's physical properties, such as its melting point and solubility.

Computational Chemistry in Mechanistic Investigations

Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms, offering a window into the transient and often elusive aspects of chemical transformations. For a molecule like this compound, these methods can predict reaction pathways, identify key intermediates, and calculate the energetic barriers associated with these processes.

Density Functional Theory (DFT) for Transition State and Intermediate Characterization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. In the context of this compound, DFT calculations would be instrumental in mapping out potential reaction coordinates. Researchers could model various reaction pathways, such as nucleophilic substitution at the alpha-carbon or reactions involving the phenolic hydroxyl group.

The primary goal would be to locate and characterize the transition states—the highest energy points along a reaction pathway—and any intermediates, which are stable but short-lived species formed during the reaction. By calculating the vibrational frequencies of these structures, one can confirm their nature; a transition state is characterized by a single imaginary frequency, while intermediates have all real frequencies. The energies of these species relative to the reactants provide the activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics.

Table 1: Hypothetical DFT Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | 0.0 | 0 |

| Transition State 1 | +15.2 | 1 |

| Intermediate 1 | -5.8 | 0 |

| Transition State 2 | +10.1 | 1 |

| Products | -20.5 | 0 |

Note: This table is illustrative and based on typical values for similar organic reactions.

Molecular Dynamics Simulations for Solvent Effects and Conformational Space

While gas-phase calculations are useful, reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Molecular Dynamics (MD) simulations can model the explicit interactions between this compound and surrounding solvent molecules. By simulating the motion of all atoms in the system over time, MD can provide insights into how the solvent stabilizes or destabilizes reactants, transition states, and intermediates.

Furthermore, MD simulations are essential for exploring the conformational space of flexible molecules like this compound. The orientation of the hydroxyphenacyl group relative to the chloro- and bromo- substituents can impact its reactivity. MD simulations can identify the most stable conformers in a given solvent and the energy barriers for interconversion between them. This information is crucial for understanding which conformations are most likely to participate in a chemical reaction.

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, including both DFT and higher-level ab initio methods, are fundamental to understanding the electronic structure of this compound. These calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they indicate the regions of the molecule most likely to act as an electron donor and acceptor, respectively, providing clues about its reactivity.

Future Perspectives and Emerging Research Avenues for 3 Chloro 2 Hydroxyphenacyl Bromide

Exploration of Novel Derivatizations for Enhanced Bio-Orthogonal Functionality

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The development of probes and reagents with such capabilities is crucial for studying biological systems in real time. 3-Chloro-2-hydroxyphenacyl bromide serves as a promising scaffold for creating novel bio-orthogonal tools.

Future research will likely focus on leveraging the reactivity of the α-bromo ketone moiety. This electrophilic center is primed for selective reaction with soft nucleophiles, such as thiols, which are present in cysteine residues of proteins. By designing specific reaction conditions, the compound could be used to selectively label proteins or other biomolecules in situ. Further derivatization could involve appending "click chemistry" handles, such as azides or alkynes, to the phenyl ring. This would create a dual-functional probe, allowing for initial targeting via the phenacyl bromide group, followed by the attachment of a reporter molecule (e.g., a fluorophore) through a bio-orthogonal click reaction. The 2-hydroxy group offers a convenient site for such modifications, enabling the creation of a library of tailored probes for diverse biological applications.

Development of Asymmetric Syntheses Involving Chiral Auxiliary Incorporation

Chirality is a fundamental aspect of biological systems, where molecules often exhibit stereospecific interactions. The development of methods to synthesize enantiomerically pure compounds is therefore a cornerstone of medicinal chemistry and chemical biology. Asymmetric synthesis of derivatives of this compound could lead to chiral probes and building blocks with unique stereospecific properties.

A key strategy in asymmetric synthesis is the use of a chiral auxiliary—a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk For a ketone like this compound, a primary avenue of research would be the asymmetric reduction of the carbonyl group to produce a chiral alcohol. Alternatively, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to the 2-hydroxyl group. wikipedia.orgresearchgate.netresearchgate.net This would position the chiral controller in proximity to the reactive ketone, potentially guiding the stereoselective addition of nucleophiles to the α-carbon or the carbonyl carbon. After the desired chiral center is set, the auxiliary can be cleaved and recovered. york.ac.uk Research in this area would focus on optimizing reaction conditions to achieve high diastereoselectivity and developing efficient methods for auxiliary attachment and removal.

Table 1: Common Chiral Auxiliaries and Potential Applications

| Chiral Auxiliary | Typical Application | Potential Use with Target Compound |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations, and acylations. researchgate.net | Attachment to the 2-hydroxyl group to direct stereoselective functionalization of the ketone. |

| Camphorsultam | Asymmetric Diels-Alder reactions, Michael additions, and alkylations. wikipedia.org | Formation of an N-acylsultam derivative to control additions at the α-position. |

| (S)- or (R)-prolinol | Asymmetric reductions and organocatalysis. | Catalytic asymmetric reduction of the ketone to a chiral secondary alcohol. |

Integration into Multi-Component Reaction Systems for Diversified Libraries

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This strategy is highly valued in drug discovery for its efficiency and ability to rapidly generate libraries of structurally diverse molecules.

The electrophilic nature of the α-bromo ketone makes this compound an ideal candidate for integration into MCRs. It can serve as the electrophilic component in well-established reactions like the Hantzsch thiazole (B1198619) synthesis or similar heterocycle formations. For example, reacting it with a thiourea (B124793) or thioamide and another component could yield a diverse library of substituted aminothiazoles. researchgate.net Computational studies have shown that supramolecular catalysts, such as β-cyclodextrin, can enhance the reactivity of phenacyl bromide in such reactions by forming inclusion complexes. nih.gov A similar approach using selenourea (B1239437) has been employed to synthesize selenazoles, demonstrating the versatility of the phenacyl bromide core in building five-membered heterocycles. sci-hub.se Future research would explore new MCRs where this compound acts as a key building block, allowing for the one-pot synthesis of novel, complex molecular scaffolds with potential biological activity.

Investigation of New Photo-Triggering Wavelengths and Efficiencies in Biological Contexts

Photoremovable protecting groups, or "photocages," are molecules that can be cleaved with light to release a bioactive compound at a precise time and location. The p-hydroxyphenacyl (pHP) scaffold is known to be an excellent photocage due to its rapid and high-yield photorelease mechanism, which proceeds via a photo-Favorskii rearrangement. nih.govnih.gov Upon irradiation, the pHP group is converted to the UV-transparent p-hydroxyphenylacetic acid, which is a significant advantage in biological experiments. researchgate.net

The 3-Chloro-2-hydroxyphenacyl structure is an analogue of the well-studied pHP system. The substituents on the phenyl ring are known to have a profound effect on the photochemical properties, including the maximum absorption wavelength (λmax) and the quantum yield (Φ) of photorelease. nih.govresearchgate.net The presence of the ortho-hydroxyl and meta-chloro groups on the target compound would be expected to shift its absorption spectrum and modify its photorelease efficiency compared to the parent pHP cages. Future research should focus on characterizing these properties. By systematically studying the photophysics and photochemistry of this compound and its derivatives, it may be possible to develop new photocages that can be triggered by specific wavelengths of light, potentially in the near-visible or even near-infrared range, which would allow for deeper tissue penetration and reduced phototoxicity in biological applications. rug.nl

Table 2: Influence of Phenyl Substituents on p-Hydroxyphenacyl (pHP) Photochemistry Data adapted from studies on p-hydroxyphenacyl GABA derivatives. nih.gov

| Substituent on pHP Ring | pKa | λmax (nm) at pH 5.0 | Quantum Yield (Φdis) in H2O |

|---|---|---|---|

| None (H) | 7.8 | 282 | 0.23 |

| 3-Methoxy | 7.6 | 283 | 0.35 |

| 3-Cyano | 5.2 | 275 | 0.42 |

Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structural features of this compound also position it as a valuable component for the construction of functional materials and supramolecular assemblies.

Firstly, the phenacyl bromide moiety can participate in host-guest chemistry. It is known to form inclusion complexes with cyclodextrins, where the hydrophobic phenyl ring is encapsulated within the cyclodextrin (B1172386) cavity. nih.govsci-hub.se This interaction can be used to modify the compound's solubility, stabilize it, or catalyze its reactions in aqueous media. irb.hr

Secondly, and perhaps more significantly, the 2-hydroxy-3-chlorophenyl group is a derivative of catechol. Catechol and its derivatives are renowned for their exceptional properties in materials science, largely inspired by the adhesive proteins of marine mussels. uliege.be Catechols exhibit strong binding to a wide variety of surfaces, can chelate metal ions, and can be oxidized to form cross-linked polymer networks. rsc.orgnih.gov This opens up numerous research avenues:

Adhesive and Coating Materials: The catechol-like moiety could be used to anchor polymers to inorganic or metallic surfaces, creating robust, functional coatings. acs.org

Self-Healing Hydrogels: By incorporating the molecule into a polymer backbone, the catechol groups can be used to form reversible cross-links through metal coordination or hydrogen bonding, leading to the creation of smart, self-healing hydrogels. nih.gov

Advanced Polymers: The compound could serve as a monomer or a functional dopant in conductive polymers. Catechol derivatives have been used as dopants in PEDOT:PSS to enhance the performance of perovskite solar cells. rsc.org

Future work in this domain would involve synthesizing polymers functionalized with the 3-chloro-2-hydroxyphenyl moiety and exploring their properties for applications in electronics, biomedical devices, and advanced coatings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-hydroxyphenacyl bromide, and how can reaction efficiency be optimized?

- Methodology : Start with halogenation of 2-hydroxyphenacyl precursors using brominating agents like HBr or PBr₃ under controlled anhydrous conditions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of bromine source) and reaction time (typically 6–24 hours at room temperature).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group confirmation).

- Mass spectrometry (ESI-MS or EI-MS for molecular ion validation).

- Melting point analysis (compare with literature values, e.g., analogues like 2-Bromo-4-chlorophenylacetic acid: mp 112–115°C ).

- Elemental analysis (C, H, Br, Cl content) to confirm stoichiometry .

Q. What solvent systems are compatible with this compound for kinetic studies?

- Methodology : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (dichloromethane, chloroform). Avoid protic solvents (water, alcohols) if hydrolysis is a concern. For stability assays, use deuterated solvents (e.g., CDCl₃) to monitor degradation via NMR .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its non-chlorinated analogues in cross-coupling reactions?

- Methodology : Conduct Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) and compare reaction rates with 2-hydroxyphenacyl bromide. Monitor regioselectivity via HPLC and quantify yields using internal standards. The chloro substituent may sterically hinder coupling at the ortho position, requiring higher temperatures (80–100°C) .

Q. What strategies mitigate instability of this compound under ambient conditions?

- Methodology : Store at –20°C in amber vials under inert gas (N₂/Ar). For long-term stability, lyophilize and store as a solid. Characterize degradation products (e.g., hydrolysis to 3-Chloro-2-hydroxyacetophenone) via LC-MS .

Q. How can enzyme-responsive behavior of this compound be assayed in biological systems?

- Methodology : Incubate with esterases or phosphatases (e.g., alkaline phosphatase) and monitor bromide release via ion chromatography or colorimetric assays (e.g., Mosmann’s MTT for cytotoxicity linked to bromide-induced stress) . Use fluorogenic probes (e.g., coumarin derivatives) to track real-time enzymatic cleavage .

Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodology : Cross-validate using multiple techniques:

- Compare 2D NMR (COSY, HSQC) with computational predictions (DFT-based chemical shift calculations).

- Replicate synthesis under strictly anhydrous conditions to exclude hydrate/byproduct interference .

- Reference high-purity commercial standards (e.g., Kanto Reagents’ brominated phenacyl compounds) for benchmarking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.